2,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula . This compound is characterized by the presence of two fluorine atoms located at the 2 and 6 positions, along with a hydroxyl group at the 3 position of the pyridine ring. Its unique structure imparts distinct chemical properties that make it valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry.
2,6-Difluoropyridin-3-ol can be derived from 2,6-difluoropyridine through hydroxylation reactions. It belongs to the class of fluorinated heterocycles, which are compounds containing a heteroatom (in this case, nitrogen) within a cyclic structure. The fluorination of pyridine derivatives is a common method for enhancing biological activity and modifying chemical reactivity.
The synthesis of 2,6-difluoropyridin-3-ol can be achieved through several methods:
The molecular structure of 2,6-difluoropyridin-3-ol features:
The compound's structural formula can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the compound's structure. For instance, in -NMR (300 MHz), distinct peaks corresponding to hydrogen environments in the molecule can be observed, aiding in confirming its structural integrity .
2,6-Difluoropyridin-3-ol participates in various chemical reactions:
Depending on the specific reaction conditions and reagents used, major products from these reactions may include substituted pyridines and various alcohol derivatives.
The mechanism of action for 2,6-difluoropyridin-3-ol involves its interaction with biological targets:
The electron-deficient nature of the pyridine ring enables efficient nucleophilic displacement, particularly at the 3-position adjacent to the nitrogen atom. For 2,6-dichloropyridin-3-ol derivatives, ammonia or amine substitution at C3 occurs readily under moderate conditions (80-100°C), forming key aminopyridine intermediates. Subsequent direct fluorination of the ortho-chlorine atoms is achieved using potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (150-180°C) [1] [5]. This stepwise approach capitalizes on the differential reactivity: C3 exhibits higher susceptibility to SNAr than C2/C6 due to both electronic effects and reduced steric hindrance. The hydroxyl group at C3 further activates the ring toward substitution but requires protection (typically as ethers or esters) during harsh fluorination conditions to prevent side reactions. Reaction optimization has demonstrated that crown ether additives (18-crown-6) enhance potassium fluoride solubility and nucleophilicity, significantly improving yields of 2,6-difluoropyridin-3-ol derivatives beyond 85% [5].
Halex methodology provides a direct route to difluorinated derivatives from dichlorinated precursors, bypassing intermediate functionalization steps. The process employs anhydrous potassium fluoride as the fluoride source in high-boiling solvents like sulfolane, DMSO, or ethylene glycol. Under these conditions (180-220°C), the reaction proceeds through an SNAr mechanism where fluoride displaces chloride at electron-deficient positions [1] [6]. A critical patent (US4071521A) details an optimized Halex process for 2,6-difluoropyridine synthesis: heating 2,6-dichloropyridine with finely ground KF in DMSO at 165°C for 6 hours achieves 92% conversion, with product isolation facilitated by steam distillation [1]. For 3-hydroxylated derivatives, substrate pre-activation is essential; the C3 hydroxyl group is often protected as a stable ether (e.g., methyl or benzyl ether) prior to Halex to prevent elimination or decomposition. After fluorination, deprotection under mild acidic or reductive conditions yields 2,6-difluoropyridin-3-ol. This strategy demonstrates excellent regiocontrol due to the symmetric activation at C2/C6 by the electron-withdrawing nitrogen and C3 substituent [6].
Ring-forming strategies offer an alternative to substitution chemistry, incorporating fluorine early in the synthesis. One prominent approach utilizes fluorinated 1,5-dicarbonyl precursors in cyclocondensation reactions with ammonia or ammonium acetate. For example, perfluoroalkyl-substituted pyridines are synthesized via the reaction of polyfluorinated diketones with ammonium acetate under acidic conditions [5] [6]. A highly regioselective route to 2,6-difluoropyridin-3-ol derivatives employs 3-fluoro-2,4-diketone intermediates. Treatment with hydroxylamine generates 3-hydroxypyridine N-oxides, followed by deoxygenation and subsequent fluorination at C6. This method allows precise isotopic labeling (e.g., with ¹⁸F) for positron emission tomography (PET) tracers by incorporating [¹⁸F]fluoride during the final fluorination step [5]. Recent advances leverage iodine(I)/iodine(III) catalysis to achieve regioselective fluorination of allenic precursors, generating propargylic fluorides that can undergo cyclization to fluorinated pyridinols under basic conditions [6].
Table 1: Comparative Analysis of Fluorination Strategies for 2,6-Difluoropyridin-3-ol Synthesis
Method | Key Reagents/Conditions | Regioselectivity Control | Yield Range | Key Advantages/Limitations |
---|---|---|---|---|
Stepwise SNAr | NH₃/amine then KF, DMSO, 150-180°C | High (directs substitution sequence) | 70-90% | Selective C3 amination first; Requires protection/deprotection |
Halex (Direct) | KF, DMSO/sulfolane, 180-220°C | Moderate-High (symmetric C2/C6) | 60-92% | Direct from dichloride; Harsh conditions, protection needed |
De Novo Ring Synthesis | Fluoro-dicarbonyls + NH₃ sources | Variable (depends on precursor) | 40-75% | Incorporates fluorine early; Longer synthetic sequence |
Catalytic Fluorination | I(I)/I(III) catalysts, HF sources, RT-80°C | High (catalyst-controlled) | 50-82% | Mild conditions; Emerging technology, scope developing |
The C3 position of 2,6-difluoropyridine exhibits unique reactivity in cross-coupling due to diminished electron density from ortho-fluorine substituents. 3-Boronic acid derivatives serve as pivotal intermediates for introducing aryl, heteroaryl, or alkenyl groups at this position. Synthesis of 2,6-difluoropyridine-3-boronic acid is achieved via direct lithiation-borylation: 2,6-difluoropyridine undergoes regioselective lithium-halogen exchange at -78°C using n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with trimethyl borate. Acidic workup provides the boronic acid in yields exceeding 94% [8]. Subsequent Suzuki-Miyaura coupling employs palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) with aqueous bases (Na₂CO₃ or K₃PO₄) in toluene/ethanol or dioxane/water mixtures. This methodology enables the synthesis of diverse 3-substituted derivatives, including biaryl structures crucial for pharmaceutical intermediates. For hydroxylated analogs, the boronic acid can be prepared from protected 3-hydroxy-6-fluoropyridin-2-yl triflates, followed by coupling and deprotection [8].
Palladium-catalyzed amination provides superior control over nitrogen-based functionalization compared to classical SNAr, particularly for sterically hindered or electron-rich amines. This method is indispensable for installing secondary amines, anilines, or heterocyclic amines at C3 of 2,6-difluoropyridine scaffolds. Optimized conditions utilize bulky phosphine ligands (e.g., Josiphos CyPFtBu, BrettPhos, or RuPhos) with Pd₂(dba)₃ or Pd(OAc)₂ precursors, and strong bases (NaOtBu or Cs₂CO₃) in dioxane or toluene at 80-100°C [7] [9]. The Josiphos ligand CyPFtBu is exceptionally effective, achieving coupling yields >85% with primary alkylamines and diamines, significantly outperforming BINAP or DPEPhos ligands [7]. For 2,6-difluoropyridin-3-ol derivatives, the hydroxyl group typically requires protection (e.g., as silyl ethers) prior to amination to prevent catalyst poisoning or O-alkylation side reactions. Following coupling, deprotection affords 3-amino-2,6-difluoropyridin-3-ol derivatives. This strategy is extensively applied in synthesizing tacrine-based acetylcholinesterase inhibitors and other pharmacologically active molecules where precise amine placement is critical [7].
The 2,6-difluoropyridin-3-ol moiety serves as a versatile hinge-binding fragment in macrocyclic kinase inhibitors (MKIs), leveraging its capacity for dual hydrogen bonding with kinase backbone residues (e.g., Glu1197 and Met1199 in ALK). Macrocyclization strategies often tether this fragment to other pharmacophores via the C3/C4 positions, creating rigidified scaffolds that enhance selectivity and overcome resistance mutations. A landmark example is Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor designed from the acyclic drug Crizotinib. Lorlatinib incorporates 2,6-difluoropyridin-3-ol as part of its hinge-binding domain, with macrocyclization locking the molecule into a bioactive conformation. This modification confers a 40-825 fold potency increase against resistant ALK mutants (e.g., L1196M, G1202R) compared to Crizotinib, while improving central nervous system penetration [4] [10]. Computational studies confirm that the macrocyclic scaffold retains the conformation of its acyclic counterpart within the ATP-binding pocket, validating the design principle [10]. Similarly, BI-4020, a fourth-generation EGFR inhibitor, utilizes a related difluoropyridinol core macrocyclized to address tertiary resistance mutations (Del19/T790M/C797S). The constrained structure optimizes interactions with the hydrophobic back pocket, achieving nanomolar potency (IC₅₀ = 0.6 nM) against the triple mutant while sparing wild-type EGFR [10]. Synthetic routes to these MKIs often involve late-stage ring-closing metathesis (RCM) or CuAAC click chemistry, using halogenated pyridinol intermediates for cross-coupling or cyclization.
Table 2: Macrocyclic Kinase Inhibitors Featuring 2,6-Difluoropyridin-3-ol Motifs
Inhibitor | Target Kinase(s) | Biological Activity | Role of 2,6-Difluoropyridin-3-ol | Key Advantage |
---|---|---|---|---|
Lorlatinib | ALK, ROS1 | Treatment of ALK+ NSCLC resistant to 1st/2nd gen inhibitors | Hinge-binding domain | Overcomes >10 resistance mutations; CNS penetrant |
BI-4020 | EGFR (Del19/T790M/C797S) | Potent inhibition of tertiary EGFR mutants in NSCLC | Core scaffold providing H-bond interactions | IC₅₀ = 0.6 nM for triple mutant; >300-fold selectivity vs WT |
Pacritinib | JAK2, FLT3 | Therapy for myelofibrosis with severe thrombocytopenia | Structural component in macrocyclic linker | Efficacy in high-risk patients; favorable hematologic profile |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7